molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5

1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No.: B1601529
CAS No.: 94220-42-5
M. Wt: 135.12 g/mol
InChI Key: ACDUJQGKAQGANY-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a hydroxyl group attached at the seventh position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 1H-pyrazolo[4,3-b]pyridin-7-ol is the soluble guanylyl cyclase (sGC), a heme-dependent enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a key secondary messenger involved in various physiological processes.

Mode of Action

This compound acts as an agonist of sGC . It binds to the enzyme in a manner that requires the presence of a reduced heme moiety associated with sGC . This binding stimulates the enzyme, leading to an increase in the production of cGMP .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. One of the key pathways influenced is the cGMP-dependent protein kinase pathway. The elevated cGMP levels lead to the activation of this kinase, which in turn phosphorylates various proteins, leading to their activation or deactivation . For instance, the compound elevates the cGMP-responsive phosphorylation of the protein VASP at Ser 239 .

Result of Action

The result of the action of this compound is the modulation of cellular processes regulated by cGMP. By increasing the levels of cGMP, the compound can influence various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridin-7-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 5-aminopyrazole and α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazolopyridine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazolopyridine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced forms of the compound .

Properties

IUPAC Name

1,4-dihydropyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUJQGKAQGANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548300
Record name 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-42-5
Record name 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,7-Dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (7.0 g, 39 mmol) was suspended in Dowtherm A (250 ml) and the mixture was heated under reflux under nitrogen for 2.5 h. After cooling, the mixture was diluted with 60°-80° petrol and filtered. The precipitate was washed well with petrol and dried to give the crude product as an off-white solid (3.9 g, 74%). Recrystallisation from aqueous ethanol/ether gave the title compound as very fine needles, m.p. >320° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 2
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 3
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 4
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 5
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 6
1H-pyrazolo[4,3-b]pyridin-7-ol

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